Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate

Medicinal Chemistry Building Block Lead Optimization

Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate (C14H26N2O3, MW 270.37 g/mol) is a synthetic organic compound classified as a Boc-protected piperidine-azetidine heterocyclic building block. It features a tert-butyl carbamate (Boc) protected piperidine ring linked via its 4-position to a 3-hydroxy-3-methylazetidine moiety.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B13467212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC1(CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C)O
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)15-7-5-11(6-8-15)16-9-14(4,18)10-16/h11,18H,5-10H2,1-4H3
InChIKeySCSFAIJBQMOWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate: A Specialized Heterobifunctional Building Block for Drug Discovery


Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate (C14H26N2O3, MW 270.37 g/mol) is a synthetic organic compound classified as a Boc-protected piperidine-azetidine heterocyclic building block . It features a tert-butyl carbamate (Boc) protected piperidine ring linked via its 4-position to a 3-hydroxy-3-methylazetidine moiety. This structural architecture provides two differentially protected secondary amine handles for sequential deprotection and derivatization, making it a versatile intermediate in medicinal chemistry for the construction of sp3-rich, three-dimensional molecular scaffolds . The compound is commercially available as a white to yellow solid with a typical purity of 95% .

Why Generic Building Block Substitution Fails for Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate


The combination of a Boc-piperidine and a 3-hydroxy-3-methylazetidine within a single intermediate makes generic substitution with simpler or more common analogs (e.g., the des-methyl or des-hydroxy variants) problematic. The quaternary 3-hydroxy-3-methyl center on the azetidine ring is not a simple functional group; it introduces specific steric bulk, alters the pKa of the adjacent tertiary amine, and provides a hydrogen-bond donor/acceptor that is conformationally constrained relative to the piperidine vector . Replacing this with an unsubstituted azetidine or a 3-hydroxyazetidine changes the molecular shape, electronic properties, and metabolic profile of any final compound, as evidenced by structure-activity relationship (SAR) studies in oxazolidinone antibacterials where a methyl group at the 3-position of the azetidine ring was critical for attenuating mitochondrial toxicity while retaining antibacterial potency [1]. The quantitative evidence below details the specific, measurable consequences of these structural differences.

Quantitative Differentiation Evidence for Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate


Molecular Weight and Formula Comparison Against the Des-Methyl Analog

The target compound (MW 270.37 g/mol, C14H26N2O3) is differentiated from its closest commercially available analog, tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate (CAS 1258640-55-9), by the presence of a methyl group at the 3-position of the azetidine ring, which increases the molecular weight by 14.03 g/mol and adds one carbon and two hydrogen atoms to the molecular formula (comparator: C13H24N2O3, MW 256.34 g/mol) . Both compounds are commercially available at 95% purity .

Medicinal Chemistry Building Block Lead Optimization

Impact of 3-Methyl Substitution on Mitochondrial Protein Synthesis Inhibition in Antibacterial Scaffolds

In a study of oxazolidinone antibacterials, analogs bearing a piperidine or azetidine C-ring were modified to assess toxicity. It was observed that introducing a methyl group specifically at the 3-position of the azetidine ring led to a reduction in mitochondrial protein synthesis inhibition, a key off-target toxicity of this class, while maintaining antibacterial potency [1]. This directly demonstrates the biological consequence of the methyl substitution pattern present in the target compound compared to its non-methylated azetidine counterpart.

Antibacterial Mitochondrial Toxicity Oxazolidinone

Heterobifunctional Reactivity Advantage for Sequential Derivatization

The target compound possesses two differentially masked secondary amines: a Boc-protected piperidine nitrogen and an azetidine nitrogen whose basicity and nucleophilicity are electronically modulated by the adjacent 3-hydroxy-3-methyl group. This contrasts with simpler azetidine building blocks like tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1104083-23-9, MW 187.24 g/mol), which contains only a single protected amine of lower molecular weight and different reactivity . The dual protection allows for a stepwise, orthogonal deprotection and derivatization sequence (e.g., first Boc-deprotection of the piperidine, then functionalization of the azetidine), a critical requirement for the efficient assembly of complex drug-like molecules.

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Conformational Restriction and Conformational Isomerism in GlyT1 Inhibitor Programs

In a series of azetidine-based GlyT1 inhibitors, the introduction of 3-substitution on the azetidine ring was shown to produce slowly interconverting rotational isomers (atropisomers), which had a profound effect on target potency and selectivity [1]. While the target compound itself is a building block, its 3-hydroxy-3-methyl substitution pattern is a key motif identified in these conformationally restrained, potent GlyT1 inhibitors. This suggests that incorporating the target compound as an intermediate can be a strategy to deliberately introduce conformational constraint into a ligand, a feature that is absent in simpler, unsubstituted azetidine-piperidine linkers.

GlyT1 Inhibitor Conformational Analysis CNS Drug Discovery

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate


Scaffold Hopping in CNS Drug Discovery (GlyT1, PDE10, CCR4 Programs)

The piperidinyl-azetidine motif is a validated scaffold in multiple CNS drug discovery programs, including GlyT1 inhibitors for schizophrenia [1], PDE10 inhibitors for cognitive disorders [2], and CCR4 antagonists for immuno-oncology [3]. As a protected intermediate, this compound is ideally suited for late-stage diversification, allowing medicinal chemists to rapidly explore structure-activity relationships around the central piperidine-azetidine core.

Mitochondrial Toxicity Mitigation in Antibacterial Lead Optimization

The 3-methyl substitution on the azetidine ring has a proven track record of attenuating mitochondrial protein synthesis inhibition, a common liability in oxazolidinone antibacterials [4]. This makes the target compound a strategic choice for synthesizing novel antibacterial agents where a favorable therapeutic index is a primary design goal.

Sequential, Orthogonal Derivatization for Complex PROTAC or Heterobifunctional Molecules

The presence of two differentially protected amines (Boc-piperidine and aza-azetidine) provides a synthetic handle for a stepwise, controlled assembly of complex heterobifunctional molecules such as PROTACs or other targeted protein degraders. This orthogonal reactivity is not available in simpler, mono-protected building blocks and can significantly streamline the synthetic route .

Conformational Constraint Exploration for Selective Kinase or Transporter Inhibitors

The 3,3-disubstituted azetidine core in this building block can introduce slowly interconverting rotational isomers (atropisomerism) into final compounds. This property has been exploited in GlyT1 inhibitors to achieve high selectivity [1]. Using this building block in a kinase or transporter inhibitor program is a deliberate strategy to lock a molecule into a biologically active conformation, potentially improving potency and selectivity.

Quote Request

Request a Quote for Tert-butyl 4-(3-hydroxy-3-methylazetidin-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.